molecular formula C5H5ClN2 B1202077 2-Chloro-3-methylpyrazine CAS No. 95-58-9

2-Chloro-3-methylpyrazine

Cat. No.: B1202077
CAS No.: 95-58-9
M. Wt: 128.56 g/mol
InChI Key: WZHWPZQQPWKEAV-UHFFFAOYSA-N
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Description

2-Chloro-3-methylpyrazine (2C3MP) is a heterocyclic aromatic compound belonging to the pyrazine family, which is composed of two nitrogen atoms and four carbon atoms. It is a colorless, volatile liquid with a strong, pungent odor and is used primarily in the synthesis of various organic compounds. It is also used in the synthesis of pharmaceuticals, flavorings, and fragrances. 2C3MP is a relatively new compound and has only recently been investigated for its potential applications in scientific research.

Scientific Research Applications

  • Synthesis and Chemical Transformations : 2-Chloro-3-methylpyrazine serves as a precursor or intermediate in the synthesis of various compounds. For instance, it has been used in the synthesis of functionalized pyrazin-2(1 H)-ones, offering opportunities for selective transformations in organic chemistry (Mampuys et al., 2019). It is also involved in studies related to the chlorination of methyl derivatives of pyrazine (Rubina et al., 1989).

  • Medicinal Chemistry and Drug Synthesis : This compound plays a role in the degradation and synthesis of pharmaceuticals. For example, it is identified as a product in the acidic degradation of cephalexin, a commonly used antibiotic (Núñez-Vergara et al., 1982). Additionally, its derivatives are used in synthesizing compounds like astechrome (Ohta et al., 1993).

  • Chemical Analysis and Spectroscopy : Research has been conducted on the vibrational spectrum and internal rotation in derivatives of this compound, contributing to the understanding of its physical and chemical properties (Arenas et al., 1988). This information is crucial in fields like materials science and analytical chemistry.

  • Environmental Studies : In environmental chemistry, derivatives of this compound are studied for their behavior and impact. For instance, a paired watershed study involving atrazine (a derivative) compared runoff, sediment, and pesticide losses, highlighting the environmental impact of such compounds (Clausen et al., 1996).

  • Material Science and Engineering : Its application extends to material science, where it's used in studies involving the synthesis of new materials and catalysts. For example, research on the synthesis of 2-methylpyrazine by ethylenediamine and propylene oxide contributes to the development of new chemical processes and materials (Shu-xian, 2003).

  • Biology and Ecology : Interestingly, derivatives of this compound have been identified in biological and ecological studies, such as their presence in gland secretions of the pronghorn, Antilocapra americana, indicating its role in animal behavior and ecology (Wood, 2011).

Safety and Hazards

2-Chloro-3-methylpyrazine is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3, indicating that it is harmful if swallowed, causes serious eye damage, causes skin irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to avoid contact with skin and eyes .

Future Directions

While specific future directions for 2-Chloro-3-methylpyrazine are not mentioned in the search results, research in the field of pyrazines and similar compounds is ongoing, with a focus on developing new synthetic methods and exploring their pharmacological effects .

Properties

IUPAC Name

2-chloro-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHWPZQQPWKEAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059124
Record name Pyrazine, 2-chloro-3-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95-58-9
Record name 2-Chloro-3-methylpyrazine
Source CAS Common Chemistry
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Record name Pyrazine, 2-chloro-3-methyl-
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Record name 2-Chloro-3-methylpyrazine
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Record name Pyrazine, 2-chloro-3-methyl-
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Record name Pyrazine, 2-chloro-3-methyl-
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Record name 2-chloro-3-methylpyrazine
Source European Chemicals Agency (ECHA)
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Record name 2-CHLORO-3-METHYLPYRAZINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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